

Preclinical Safety and Toxicity Profile of SHR1653: An In-Depth Technical Guide

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Compound of Interest

Compound Name: SHR1653

Cat. No.: B15607533

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This technical guide provides a comprehensive overview of the preclinical safety and toxicity data for **SHR1653**, a potent and selective oxytocin receptor (OTR) antagonist. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's safety profile, experimental methodologies, and mechanism of action.

Executive Summary

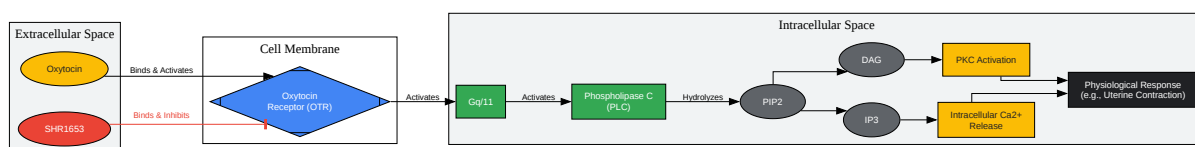
SHR1653 is a novel, highly potent, and selective antagonist of the oxytocin receptor (OTR) with excellent blood-brain barrier penetration.^{[1][2]} Preclinical investigations, including in vitro and in vivo studies, have been conducted to establish its safety and toxicity profile prior to clinical evaluation. This document summarizes the key findings from these non-clinical studies, including acute toxicity assessments in rodents. The data indicates a favorable safety margin for **SHR1653**.

Mechanism of Action and Signaling Pathway

SHR1653 exerts its pharmacological effect by competitively binding to the oxytocin receptor, a G-protein coupled receptor (GPCR).^[1] This binding inhibits the downstream signaling cascade typically initiated by oxytocin. The oxytocin receptor is structurally similar to vasopressin receptors (V1A, V1B, and V2), but **SHR1653** has demonstrated high selectivity for the OTR.^{[1][2]}

The binding of oxytocin to its receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, such as uterine contractions. **SHR1653** blocks this entire pathway by preventing the initial binding of oxytocin.



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Caption: SHR1653 Mechanism of Action and Signaling Pathway.

Preclinical Safety and Toxicity Data

A non-GLP 7-day acute toxicity study was conducted in rats to evaluate the safety profile of **SHR1653**.^[1]

In Vitro Activity

The inhibitory activity of **SHR1653** was assessed against the human oxytocin receptor (hOTR).

Parameter	Value	Reference
IC50 (hOTR)	15 nM	[3]

Acute Toxicity Study in Rats

The study evaluated the effects of **SHR1653** at three different dose levels.

Dosage (mg/kg)	Key Observations
100	Well tolerated, no abnormal findings. [1]
300	Well tolerated, no abnormal findings. [1]
900	Well tolerated, increased urinary output observed. [1]

Safety Margin Assessment

Based on the acute toxicity study, the following safety parameters were determined.

Parameter	Value	Reference
No-Observed-Adverse-Effect Level (NOAEL)	300 mg/kg	[1]
Maximum Tolerated Dose (MTD)	>900 mg/kg	[1]
Estimated Safety Margin	10-fold (based on an efficacious dose of 30 mg/kg)	[1]

Experimental Protocols

Non-GLP 7-Day Acute Rat Toxicity Study

Objective: To assess the potential toxicity of **SHR1653** following daily oral administration to rats for 7 days.

Animal Model: Rats (strain not specified in the available literature).

Dosage Groups:

- Group 1: 100 mg/kg
- Group 2: 300 mg/kg
- Group 3: 900 mg/kg

- A control group receiving vehicle is implied but not explicitly stated in the source material.

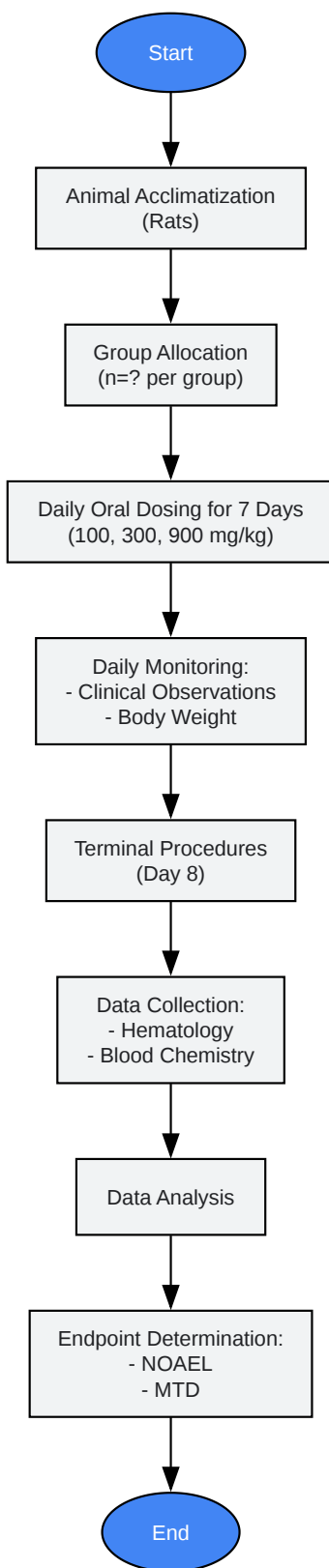
Route of Administration: Oral (assumed based on the context of developing an orally potent antagonist).

Duration of Treatment: 7 days.

Parameters Monitored:

- Clinical observations
- Body weight
- Hematology
- Blood chemistry

Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).



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Caption: Workflow for the 7-Day Acute Rat Toxicity Study.

Conclusion

The preclinical data available for **SHR1653** suggests a favorable safety and toxicity profile. In a 7-day acute toxicity study in rats, the compound was well-tolerated up to a dose of 900 mg/kg, with only increased urinary output noted at this highest dose. The determined NOAEL of 300 mg/kg provides a solid basis for establishing a safe starting dose in first-in-human clinical trials. The high selectivity for the oxytocin receptor over vasopressin receptors further supports a potentially low risk of off-target effects. These findings, combined with its potent OTR antagonist activity, position **SHR1653** as a promising therapeutic candidate. Further long-term toxicology studies will be necessary to fully characterize its safety profile for chronic use.

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References

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